molecular formula C7H8F2O2 B1435347 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid CAS No. 1955514-17-6

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

Cat. No.: B1435347
CAS No.: 1955514-17-6
M. Wt: 162.13 g/mol
InChI Key: CSENACBSALYMRZ-UHFFFAOYSA-N
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Description

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid is a fluorinated organic compound with the molecular formula C7H8F2O2. It is characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered ring, with two fluorine atoms attached to the spiro carbon. This unique structure imparts distinct chemical properties and reactivity to the compound .

Preparation Methods

The synthesis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under controlled conditions.

    Introduction of fluorine atoms: The spirocyclic intermediate is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction with a hydride source can produce the corresponding alcohol.

Scientific Research Applications

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can exhibit enhanced stability and bioavailability.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals, and this compound is no exception. It is investigated for its potential use in drug design and development.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds or dipole interactions. The spirocyclic structure can also influence the compound’s conformational flexibility, affecting its interaction with molecular targets .

Comparison with Similar Compounds

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid can be compared with other fluorinated spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine atoms and spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,2-difluorospiro[2.3]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSENACBSALYMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955514-17-6, 1773508-80-7
Record name 1,1-difluorospiro[2.3]hexane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(3r,5r)-1,1-difluorospiro[2.3]hexane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

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